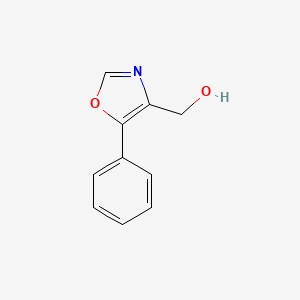

(5-Phenyl-1,3-oxazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHWTAMRDRDXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379970 | |

| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-88-3 | |

| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Oxazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of (5-Phenyl-1,3-oxazol-4-yl)methanol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, propose a robust synthetic pathway, and discuss its reactivity and potential as a scaffold in medicinal chemistry. This document is structured to provide not just data, but expert insights into the causality behind experimental design and analysis.

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its structural and electronic properties facilitate diverse non-covalent interactions with biological targets like enzymes and receptors, making it a privileged scaffold in the design of novel therapeutics.[2][3] Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4]

This compound emerges as a particularly compelling derivative. Its architecture combines three key features:

-

The Oxazole Core: A stable, aromatic heterocycle known for its role in bioactive compounds.[5]

-

A Phenyl Substituent at C5: This group can engage in crucial π-stacking interactions with aromatic residues in protein binding sites and serves as a vector for modifying lipophilicity.

-

A Hydroxymethyl Group at C4: This functional group acts as a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement. It also provides a reactive handle for further chemical modification and library development.

This guide will explore the synthesis, characterization, and chemical behavior of this molecule, providing a foundational understanding for its application in drug discovery programs.

Molecular Structure and Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The calculated physicochemical properties for this compound are summarized below.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | Calculated |

| Molecular Weight | 175.18 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Naming Convention |

| CAS Number | N/A | Not Assigned |

| Predicted LogP | 1.5-2.0 | Calculated |

| Predicted pKa | ~14 (hydroxyl proton) | Estimated |

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.1 (s, 1H, H2-oxazole), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.3-7.5 (m, 3H, Ar-H), δ 4.8 (s, 2H, -CH₂OH), δ 2.5-3.5 (br s, 1H, -OH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~151 (C2), δ ~148 (C5), δ ~135 (C4), δ 129-131 (Ar-C), δ ~128 (Ar-C), δ ~126 (Ar-C), δ ~56 (-CH₂OH). |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3120 (C-H stretch, aromatic), 1600 (C=N stretch), 1550 (C=C stretch), 1100-1200 (C-O stretch). |

| Mass Spec. (ESI+) | m/z 176.06 [M+H]⁺, 198.04 [M+Na]⁺. |

-

¹H NMR Rationale: The oxazole proton at the C2 position is expected to be the most downfield signal due to the electron-withdrawing nature of the adjacent heteroatoms. The phenyl protons will appear as multiplets in the typical aromatic region. The benzylic protons of the hydroxymethyl group will appear as a singlet, with the hydroxyl proton itself being a broad, exchangeable singlet.

-

FT-IR Rationale: The most prominent feature will be the broad O-H stretch from the alcohol. The characteristic C=N and C=C stretching vibrations confirm the presence of the substituted oxazole ring.[6][9]

Synthesis and Purification Protocol

The synthesis of substituted oxazoles can be achieved through several established methods, including the Robinson-Gabriel and Van Leusen syntheses.[5][10] We propose a robust and adaptable pathway based on the cyclization of an N-acyl-α-amino acid derivative, which offers excellent control over the substitution pattern.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

PART A: N-Formylation of Phenylserine Ethyl Ester

-

Rationale: This initial step introduces the one-carbon unit that will become the C2 position of the oxazole ring. Ethyl formate is a common and effective formylating agent.

-

Procedure:

-

To a solution of phenylserine ethyl ester (1.0 eq) in ethanol (10 mL/g), add ethyl formate (1.5 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane mobile phase.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to yield the crude N-formyl intermediate. This is often used in the next step without further purification.

-

PART B: Cyclodehydration to Form the Oxazole Ring

-

Rationale: This is the key ring-forming step. A dehydrating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) facilitates the intramolecular cyclization and dehydration to form the aromatic oxazole ring.

-

Procedure:

-

Dissolve the crude N-formyl intermediate from Part A in a dry, inert solvent like dichloromethane (DCM) or chloroform under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add PCl₅ (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting crude ester by column chromatography on silica gel.

-

PART C: Reduction of the Ester to the Primary Alcohol

-

Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce the stable ethyl ester at the C4 position to the desired primary alcohol.

-

Procedure:

-

Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.

-

Add a solution of the purified 4-ethoxycarbonyl-5-phenyl-oxazole (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting white precipitate (aluminum salts) and wash thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Chemical Reactivity and Derivatization Potential

The structure of this compound offers several sites for chemical modification, making it a versatile building block for creating a library of analogues.

Caption: Key reactivity pathways for this compound.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol is readily oxidized. Using mild, selective reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 4-formyl-5-phenyl-oxazole.[11] This aldehyde is a crucial intermediate for synthesizing imines (Schiff bases) or secondary amines via reductive amination. Stronger oxidizing agents, such as Jones reagent, will convert the alcohol directly to the carboxylic acid.[11]

-

Electrophilic Aromatic Substitution: The C5-phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation.[11] However, reaction conditions must be chosen carefully to avoid degradation of the acid-sensitive oxazole ring.

-

Reactions at the Oxazole Ring: The oxazole ring itself is relatively stable and aromatic. It can be reduced under harsh conditions, but it is generally robust to the conditions used to modify the substituents.[11]

Conclusion and Future Outlook

This compound represents a high-potential scaffold for medicinal chemistry and drug development. Its synthesis is achievable through established organic chemistry principles, and its functional handles—the phenyl group and the hydroxymethyl group—provide clear avenues for rational modification to optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this guide, from predicted spectroscopic data to a detailed, reasoned synthetic protocol, offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical entity in the pursuit of novel therapeutic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Foreword: A Modern Approach to Molecular Characterization

An In-Depth Technical Guide to the Structure Elucidation of (5-Phenyl-1,3-oxazol-4-yl)methanol

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. Heterocyclic compounds, particularly those containing oxazole scaffolds, are of immense interest due to their prevalence in pharmacologically active agents and natural products.[1][2] this compound is a key synthetic intermediate whose structural integrity must be rigorously verified.

This guide eschews a simplistic, linear checklist in favor of a holistic and integrated analytical strategy. As field-seasoned scientists, we understand that structure elucidation is not merely about data collection; it is an exercise in deductive reasoning, where each piece of spectroscopic evidence corroborates and validates the others. Herein, we present a comprehensive workflow, grounded in authoritative principles, to definitively confirm the molecular structure of this compound, providing the causality behind our experimental choices and the logic of our interpretations.

Chapter 1: The Strategic Workflow for Unambiguous Structure Determination

Caption: Integrated workflow for structure elucidation.

Chapter 2: Mass Spectrometry (MS) – Determining the Molecular Blueprint

Expertise & Experience: The initial and most critical step is to ascertain the molecule's mass and elemental composition. While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an unambiguous molecular formula, drastically constraining the number of possible structures and validating the synthetic outcome.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically preserves the molecule, yielding a prominent protonated molecular ion [M+H]⁺.

-

Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Interpretation & Trustworthiness

For a molecular formula of C₁₀H₉NO₂, the expected monoisotopic mass is 175.0633 g/mol .

| Ion Species | Expected Exact m/z | Interpretation |

| [M+H]⁺ | 176.0706 | Protonated Molecular Ion. The primary evidence for the molecular weight. |

| [M+Na]⁺ | 198.0526 | Sodium adduct, commonly observed with ESI. |

| [M-H₂O+H]⁺ | 158.0600 | Loss of water from the hydroxymethyl group. |

| [M-CH₂OH+H]⁺ | 146.0600 | Loss of the hydroxymethyl radical followed by protonation. |

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. In Electron Ionization (EI) or tandem MS (MS/MS) experiments, characteristic cleavages are expected. The stability of the aromatic and heterocyclic rings means fragmentation will likely initiate at the substituent.[7][8]

-

Loss of Hydroxymethyl Group: The C-C bond between the oxazole ring and the methanol group is a likely cleavage point, leading to a fragment corresponding to the 5-phenyl-oxazole cation.

-

Ring Fragmentation: Oxazole rings can undergo characteristic cleavages, often involving the loss of CO or HCN, providing further structural clues.[7]

Chapter 3: Nuclear Magnetic Resonance (NMR) – Assembling the Connectivity Map

Expertise & Experience: NMR is the definitive technique for mapping the carbon-hydrogen framework.[6] A full suite of 1D and 2D experiments is non-negotiable for an airtight structural proof. ¹H NMR provides information on the number and environment of protons, ¹³C NMR does the same for carbon, and 2D experiments like COSY, HSQC, and HMBC reveal how these atoms are connected.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the HMBC experiment to detect correlations over 2-3 bonds (~8 Hz).

Data Interpretation: A Self-Validating System

¹H and ¹³C NMR Data Summary:

| Atom Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | HSQC Correlation |

| H2 | ~8.1 | Singlet | 1H | C2: ~151 | Yes |

| -CH₂- | ~4.8 | Singlet | 2H | -CH₂-: ~56 | Yes |

| -OH | ~2.5 (variable) | Broad Singlet | 1H | - | No |

| H2'/H6' | ~7.7 | Multiplet | 2H | C2'/C6': ~126 | Yes |

| H3'/H5' | ~7.4 | Multiplet | 2H | C3'/C5': ~129 | Yes |

| H4' | ~7.5 | Multiplet | 1H | C4': ~131 | Yes |

| C4 | - | - | - | C4: ~138 | No |

| C5 | - | - | - | C5: ~148 | No |

| C1' | - | - | - | C1': ~127 | No |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

2D NMR - The Connectivity Proof:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings. We expect to see correlations between the aromatic protons on the phenyl ring (H2'/H3', H3'/H4', etc.), confirming the presence of the phenyl spin system. No other correlations are expected due to the isolation of other protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This is the primary method for assigning the protonated carbons in the table above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals 2- and 3-bond correlations between protons and carbons, building the complete molecular skeleton.

Caption: Key HMBC correlations confirming the molecular backbone.

The HMBC spectrum provides the definitive proof:

-

-CH₂OH to Ring: The methylene protons (~4.8 ppm) will show a 2-bond correlation to C4 and a 3-bond correlation to C5, unequivocally placing the hydroxymethyl group at the C4 position.

-

Phenyl to Ring: The ortho-protons of the phenyl ring (H2'/H6' at ~7.7 ppm) will show a 3-bond correlation to C5, confirming the phenyl group's position.

-

Oxazole Core: The lone oxazole proton (H2 at ~8.1 ppm) will show correlations to both C4 and C5, locking in the core structure.

Chapter 4: Infrared (IR) Spectroscopy – Fingerprinting the Functional Groups

Expertise & Experience: IR spectroscopy provides rapid confirmation of the key functional groups predicted by the structure derived from MS and NMR.[10] Its value lies in its ability to quickly verify the presence of the hydroxyl (-OH) group and confirm the aromatic nature of the molecule, serving as a final check on the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrument signals.

Data Interpretation & Confirmation

The IR spectrum should display characteristic absorption bands that are fully consistent with the this compound structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3600-3200 (broad) | O-H Stretch | Alcohol | Crucial evidence for the hydroxyl group. |

| 3100-3000 | C-H Stretch | Aromatic (sp²) | Confirms the presence of the phenyl and oxazole rings. |

| ~1650-1500 | C=C & C=N Stretch | Aromatic & Oxazole Ring | Characteristic "fingerprint" region for the ring systems. |

| ~1250-1050 | C-O Stretch | Alcohol & Oxazole | Confirms the C-O single bonds in the alcohol and the ring. |

Conclusion: A Synthesis of Evidence

The structure of this compound is not proven by any single piece of data, but by the overwhelming concordance of all analytical evidence.

Caption: The convergence of analytical data confirms the structure.

The HRMS data provide the exact molecular formula. NMR spectroscopy then takes this formula and precisely assembles the atoms, piece by piece, through chemical shifts and correlation experiments, leaving no ambiguity in connectivity. Finally, IR spectroscopy provides a rapid and definitive confirmation of the functional groups required by the NMR-derived structure. This rigorous, self-validating methodology ensures the highest degree of confidence in the structural assignment, providing a solid foundation for all subsequent research and development.

References

- 1. jetir.org [jetir.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

(5-Phenyl-1,3-oxazol-4-yl)methanol CAS number and identifiers

An In-Depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of interest to professionals in chemical synthesis and drug discovery. We will delve into its core identifiers, physicochemical properties, plausible synthetic routes, potential applications, and essential safety protocols, grounded in established chemical principles.

Core Compound Identification

Precise identification is the cornerstone of chemical research. This compound is uniquely defined by a set of internationally recognized identifiers that ensure its unambiguous documentation in databases and regulatory frameworks.

The primary identifier is its CAS (Chemical Abstracts Service) Registry Number® , which is 352018-88-3 .[1] This number is specific to this exact chemical structure.

Key Identifiers Summary

For ease of reference and data integration, the fundamental identifiers for this compound are summarized in the table below.

| Identifier Type | Value | Source |

| CAS Number | 352018-88-3 | Echemi[1] |

| Molecular Formula | C₁₀H₉NO₂ | PubChem, Echemi[1][2] |

| IUPAC Name | This compound | Echemi[1] |

| PubChem CID | 2776302 | PubChem[2] |

| Synonyms | 4-(Hydroxymethyl)-5-phenyloxazole; (5-phenyloxazol-4-yl)Methanol; (4-Phenyl-oxazol-5-yl)-methanol | Echemi[1] |

| DSSTox Substance ID | DTXSID50379970 | PubChem[2] |

Physicochemical and Computed Properties

The molecular structure of this compound—featuring an oxazole ring, a phenyl group, and a hydroxymethyl substituent—governs its physical and chemical behavior. While extensive experimental data for this specific compound is not widely published, computational models provide valuable predictive insights into its properties. These predictions are crucial for designing experiments, predicting solubility, and understanding potential biological interactions.

Data Summary Table

The following table presents key computed properties, which are essential for laboratory use and computational modeling.

| Property | Value | Interpretation & Significance |

| Molecular Weight | 175.18 g/mol [1][3] | Essential for stoichiometric calculations in synthesis. |

| Exact Mass | 175.063328530 Da[1][3] | Critical for high-resolution mass spectrometry analysis. |

| XLogP3 | 1.1 - 1.2[1][3] | Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability. |

| H-Bond Donor Count | 1[1][3] | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and receptor binding. |

| H-Bond Acceptor Count | 3[1][3] | The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets. |

| Rotatable Bond Count | 2[1][3] | The bonds connecting the phenyl ring and the methanol group allow for conformational flexibility, which is important for fitting into active sites. |

| Topological Polar Surface Area (TPSA) | 46.3 Ų[1] | Suggests good potential for oral bioavailability based on standard medicinal chemistry guidelines (TPSA < 140 Ų). |

Synthesis and Reaction Chemistry

The oxazole ring is a valuable scaffold in medicinal chemistry. While a specific, peer-reviewed synthesis for this compound is not prominently documented, its structure suggests a plausible synthetic strategy based on established oxazole formation methodologies. A logical approach involves the construction of the substituted oxazole ring followed by functional group manipulation.

Plausible Synthetic Workflow: A Representative Protocol

The following protocol is a representative, logical pathway for the synthesis of this compound. The causality behind this choice of pathway is its reliance on common and versatile reactions in heterocyclic chemistry.

Step 1: Synthesis of an α-Amino Ketone Intermediate The synthesis would likely begin with a derivative of phenacyl bromide (2-bromo-1-phenylethan-1-one). Reaction with a suitable amine source, such as hexamethylenetetramine (in the Delepine reaction) or an azide followed by reduction, would yield 2-amino-1-phenylethan-1-one.

Step 2: Acylation of the Amine The resulting α-amino ketone is then acylated. To install the required hydroxymethyl precursor at the 4-position, an acylating agent like methoxyacetyl chloride would be used. This reaction forms the key N-(2-oxo-2-phenylethyl)acetamide intermediate.

Step 3: Cyclodehydration to Form the Oxazole Ring (Robinson-Gabriel Synthesis) The α-acylamino ketone intermediate undergoes cyclodehydration using a strong dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. This step forges the oxazole ring, yielding a 4-(methoxymethyl)-5-phenyl-1,3-oxazole.

Step 4: Demethylation to Yield the Final Product The final step involves the cleavage of the methyl ether to unmask the primary alcohol. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. Aqueous workup then yields the target compound, this compound.

Caption: Plausible synthesis workflow for this compound.

Applications in Research and Drug Development

The oxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While this compound itself is primarily a research chemical or building block, its structural features suggest significant potential in drug discovery programs.

-

Scaffold for Library Synthesis: The hydroxymethyl group serves as a versatile chemical handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to halides, amines, or ethers. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Intermediate for Complex Heterocycles: This compound is a valuable intermediate for synthesizing more complex, fused heterocyclic systems.[4] The inherent reactivity of the oxazole ring and the functional handle allow for further chemical elaboration.

-

Potential Pharmacological Activity: Substituted oxazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The combination of the phenyl and oxazole rings in this compound makes it an attractive starting point for exploring these therapeutic areas. The mechanism often involves the interaction of the heterocyclic ring system with enzymes or receptors.[4]

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H9NO2 | CID 2776302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Oxazol-4-yl(phenyl)methanol | C10H9NO2 | CID 14786614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Phenyl-1,3-oxazol-4-yl)methanol, a member of the substituted oxazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a phenyl group and a hydroxymethyl substituent provides avenues for diverse chemical modifications, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, detailed synthetic strategies based on established oxazole synthesis methodologies, and an exploration of its potential applications in drug development, supported by data from closely related analogues.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The stability of the oxazole ring, coupled with its ability to participate in hydrogen bonding and π-stacking interactions, makes it a privileged scaffold in the design of enzyme inhibitors and receptor modulators. The specific compound, this compound (CAS Number: 352018-88-3; Molecular Formula: C₁₀H₉NO₂), incorporates key structural features that are attractive for medicinal chemistry. The phenyl group at the 5-position can be readily functionalized to explore structure-activity relationships, while the hydroxymethyl group at the 4-position serves as a handle for further chemical elaboration or as a key pharmacophoric element.

Physicochemical Properties

| Property | Predicted/Extrapolated Value | Remarks |

| Molecular Weight | 175.19 g/mol | Calculated from the molecular formula C₁₀H₉NO₂. |

| Appearance | White to off-white solid | Based on analogues like (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol. |

| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |

| Boiling Point | Not available | Expected to be high due to the aromatic nature and hydrogen bonding capability. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | The hydroxymethyl group may impart some aqueous solubility, but the phenyl and oxazole rings are hydrophobic. |

| Stability | The product is chemically stable under standard ambient conditions (room temperature).[] | The oxazole ring is generally stable, though it can be susceptible to cleavage under harsh acidic or basic conditions. |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons.

-

Oxazole Proton: A singlet corresponding to the proton at the C2 position of the oxazole ring.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, integrating to 2 protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Oxazole Carbons: Signals for C2, C4, and C5 of the oxazole ring.

-

Phenyl Carbons: Characteristic signals for the aromatic carbons of the phenyl ring.

-

Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C=N and C=C Stretch (Oxazole and Phenyl rings): Characteristic absorptions in the 1400-1650 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 m/z). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the oxazole ring.

Chemical Reactivity and Synthetic Pathways

The chemical reactivity of this compound is dictated by the functional groups present: the oxazole ring, the phenyl group, and the hydroxymethyl group.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, (5-phenyl-1,3-oxazol-4-yl)carbaldehyde, or further to the carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid, using standard oxidizing agents.

-

Reactions of the Oxazole Ring: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. It can also be cleaved under certain conditions.

-

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation.

Proposed Synthetic Strategies

This is a classic and versatile method for oxazole synthesis involving the cyclodehydration of α-acylamino ketones. A plausible route to this compound could start from a suitable α-amino ketone precursor.

Caption: A generalized workflow for the synthesis of this compound via a Robinson-Gabriel type cyclization.

Another potential route involves the direct functionalization of a pre-formed 5-phenyloxazole ring. This can be achieved through lithiation at the 4-position followed by quenching with an electrophile, such as formaldehyde.

Experimental Protocol (Hypothetical):

-

Preparation of 5-Phenyloxazole: Synthesize 5-phenyloxazole from a suitable precursor, for example, via the reaction of an α-haloketone with a formamide.

-

Lithiation: Dissolve 5-phenyloxazole in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution. The lithiation is expected to occur regioselectively at the C4 position.

-

Reaction with Formaldehyde: After stirring for a suitable time to ensure complete lithiation, quench the reaction by adding a source of formaldehyde, such as paraformaldehyde or a solution of formaldehyde in an appropriate solvent.

-

Work-up: Allow the reaction mixture to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed synthetic route to this compound via lithiation of 5-phenyloxazole.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of new drug candidates. The ability to modify the phenyl ring and the hydroxymethyl group allows for the fine-tuning of physicochemical properties and biological activity.

-

As a Building Block: The hydroxymethyl group can be converted into other functional groups, such as amines, ethers, and esters, to generate libraries of compounds for high-throughput screening.

-

As a Pharmacophore: The oxazole ring can act as a bioisosteric replacement for less stable functional groups, improving the metabolic profile of a drug candidate. The phenyl and hydroxymethyl groups can serve as key interaction points with biological targets.

Derivatives of phenyl-oxazoles have shown promise in various therapeutic areas, including:

-

Anti-inflammatory Agents: By mimicking the core structures of known anti-inflammatory drugs.

-

Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.

-

Antimicrobial Agents: The heterocyclic nature of the oxazole ring is a common feature in many antimicrobial compounds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its structural features offer a versatile platform for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific molecule is currently limited, this guide provides a solid foundation for its synthesis and characterization based on the well-established chemistry of oxazoles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

(5-Phenyl-1,3-oxazol-4-yl)methanol synthesis pathways overview

An In-depth Technical Guide to the Synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif prominently featured in a vast array of natural products and synthetic molecules of medicinal importance.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind effectively with a wide spectrum of biological targets, including enzymes and receptors.[3] Consequently, the oxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities.[1][3]

This compound, specifically, represents a key synthetic intermediate. The phenyl group at the 5-position and the reactive hydroxymethyl group at the 4-position provide versatile handles for further molecular elaboration, making it a valuable building block for the synthesis of more complex, biologically active compounds. This guide provides a detailed overview of the core synthetic pathways for its preparation, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: A Two-Phase Approach

The synthesis of this compound is most logically approached by dissecting the molecule into two key components: the formation of the substituted oxazole core and the installation of the C4-hydroxymethyl group. The overall strategy typically involves:

-

Constructing the 5-Phenyl-1,3-oxazole Ring: Utilizing established named reactions to build the heterocyclic core with the necessary phenyl substituent at the C5 position.

-

Functionalizing the C4 Position: Introducing a functional group at the C4 position, which is then converted to the final hydroxymethyl group, most commonly via reduction.

This guide will explore three primary pathways that exemplify this strategic approach.

Pathway 1: Van Leusen Oxazole Synthesis Followed by Reduction

The Van Leusen oxazole synthesis is one of the most direct and powerful methods for preparing 5-substituted oxazoles.[2][4] It relies on the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a uniquely reactive one-carbon synthon.[5][6]

Causality and Mechanism

The reaction is driven by the unique properties of TosMIC: the acidity of the α-protons, the role of the tosyl group as an excellent leaving group, and the reactivity of the isocyanide carbon.[6][7] The mechanism proceeds as follows:

-

Deprotonation: A base (e.g., K₂CO₃, t-BuOK) deprotonates TosMIC to form a nucleophilic anion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, benzaldehyde).

-

Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered dihydrooxazole (oxazoline) intermediate.[4]

-

Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the aromatic oxazole ring.[7]

To obtain the target molecule, a precursor with a C4 functional group suitable for reduction must be used. A common strategy involves the Vilsmeier-Haack reaction on the resulting 5-phenyloxazole to introduce a formyl group at the C4 position, which is then reduced.

Visualizing the Pathway

Caption: Van Leusen synthesis followed by formylation and reduction.

Experimental Protocol

Step 1: Synthesis of 5-Phenyloxazole via Van Leusen Reaction [3]

-

To a solution of benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-phenyloxazole.

Step 2: Vilsmeier-Haack Formylation

-

Cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 5-phenyloxazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by chromatography to obtain 5-phenyl-1,3-oxazole-4-carbaldehyde.

Step 3: Reduction to this compound

-

Dissolve 5-phenyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at room temperature for 1-2 hours until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, which can be further purified by recrystallization.

Pathway 2: Robinson-Gabriel Synthesis from a Functionalized Precursor

The Robinson-Gabriel synthesis is a classic and versatile method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones.[8][9] To apply this to the synthesis of our target molecule, one must start with a 2-acylamino ketone that already contains the phenyl group and a precursor to the C4-hydroxymethyl group, such as an ester.

Causality and Mechanism

The reaction is catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1][10] The mechanism involves:

-

Enolization/Protonation: The ketone carbonyl is protonated, promoting enolization. Alternatively, the amide oxygen is protonated.

-

Intramolecular Attack: The enol oxygen (or amide oxygen) acts as a nucleophile, attacking the activated amide (or ketone) carbonyl carbon to form a five-membered dihydrooxazolol intermediate.[11]

-

Dehydration: A two-step elimination of water from this intermediate generates the aromatic oxazole ring.[11]

Visualizing the Pathway

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

The Dawn of Oxazole-Based CNS Stimulants: A Technical History of Phenyl Oxazole Methanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of phenyl oxazole methanol compounds, a class of central nervous system (CNS) stimulants that emerged in the early 20th century. Centered around the core 2-amino-5-phenyl-1,3-oxazol-4-one structure, this whitepaper delves into the seminal synthesis of pemoline, the subsequent development of related analogues such as fenozolone and thozalinone, and the evolving understanding of their pharmacological mechanisms. By examining the historical context of CNS stimulant research, detailing key synthetic methodologies, and exploring the structure-activity relationships that guided their development, this guide offers a comprehensive resource for researchers in medicinal chemistry and neuropharmacology.

Introduction: The Quest for Synthetic Stimulants in the Early 20th Century

The early 1900s marked a pivotal era in medicinal chemistry, as the focus began to shift from natural product-derived medicines to synthetic organic compounds. Following the success of drugs like aspirin, the burgeoning pharmaceutical industry, often evolving from dye manufacturing, was keen to explore the therapeutic potential of novel chemical scaffolds. The field of central nervous system stimulants was no exception. While natural stimulants like cocaine and ephedrine were well-known, their use was associated with significant side effects and supply limitations. This created a fertile ground for the development of synthetic alternatives with potentially improved therapeutic profiles.

It was within this scientific landscape that the phenyl oxazole methanol scaffold emerged. The initial synthesis of what would become the cornerstone of this class, 2-amino-5-phenyl-1,3-oxazol-4-one, later known as pemoline , occurred in 1913. However, its pharmacological significance would not be realized for several decades, a common theme in the history of drug discovery where synthesis often precedes biological understanding. The subsequent investigation of pemoline and its analogues in the mid-20th century provides a fascinating case study in the development of CNS stimulants, driven by the pursuit of agents to combat fatigue, enhance cognition, and treat emerging neurological and psychiatric disorders.

The Genesis of a Scaffold: Pemoline

Discovery and Initial Synthesis

The first documented synthesis of 2-amino-5-phenyl-1,3-oxazol-4-one (pemoline) is attributed to L. Schmidt in 1913. While the original publication is not readily accessible, subsequent work and established chemical principles point to a condensation reaction between a derivative of mandelic acid and a guanidine source. This foundational reaction laid the groundwork for the entire class of compounds.

The stimulant properties of pemoline, however, were not discovered until the 1930s. This latency between synthesis and pharmacological characterization highlights the serendipitous nature of early drug discovery. It wasn't until the post-World War II era, with a heightened interest in psychopharmacology, that pemoline's potential as a CNS stimulant was seriously investigated. A 1956 publication by L. Schmidt in Arzneimittelforschung described it as a central stimulant substance, marking a key moment in its transition from a chemical curiosity to a pharmacologically active agent[1].

Clinical Development and Eventual Decline

Pemoline was eventually approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It was valued for its relatively long half-life, allowing for once-daily dosing, and a perceived lower abuse potential compared to amphetamines. However, concerns over rare but serious hepatotoxicity led to its withdrawal from the market in many countries in the late 1990s and early 2000s.

Evolution of the Phenyl Oxazole Methanol Scaffold: Fenozolone and Thozalinone

The exploration of pemoline's stimulant properties spurred further research into related oxazolidinone structures. The 1960s saw the development of two notable analogues, fenozolone and thozalinone, as researchers sought to modulate the pharmacological profile of the parent compound.

Fenozolone: An Ethyl Amino Analogue

Developed by Laboratoires Dausse in the 1960s, fenozolone (2-ethylamino-5-phenyl-1,3-oxazol-4-one) is a close structural relative of pemoline, differing by the presence of an ethyl group on the amino substituent. This modification was likely an attempt to alter the compound's lipophilicity and potency. A German patent filed in the late 1960s describes its preparation.

Thozalinone: A Dimethyl Amino Variant

Thozalinone (2-dimethylamino-5-phenyl-1,3-oxazol-4-one) also emerged in the 1960s as a psychostimulant and was used in Europe as an antidepressant and anorectic. Its synthesis involves the reaction of ethyl mandelate with dimethylcyanamide in the presence of a strong base like sodium hydride[2]. This compound was reported to have a low potential for abuse, making it an attractive candidate for further study[2].

Synthesis Methodologies: Building the Oxazole Core

The synthesis of phenyl oxazole methanol compounds relies on the formation of the core 1,3-oxazol-4-one ring. The primary and most historically significant method involves the condensation of a mandelic acid derivative with a suitable nitrogen-containing nucleophile.

General Synthetic Workflow

The general synthetic pathway to the 2-amino-5-phenyl-1,3-oxazol-4-one scaffold is depicted below.

Caption: General synthetic route to phenyl oxazole methanol compounds.

Detailed Experimental Protocol: Synthesis of Pemoline

The following protocol is a representative synthesis of pemoline from ethyl mandelate and guanidine.

Materials:

-

Ethyl mandelate

-

Guanidine nitrate

-

Sodium metal

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid

-

Ice/water bath

Procedure:

-

Preparation of Sodium Methoxide: In a flask equipped with a condenser and magnetic stirrer, slowly add 2.3 g (0.1 mole) of sodium metal in small pieces to 50 mL of anhydrous methanol. Allow the exothermic reaction to subside and cool the resulting sodium methoxide solution in an ice/water bath[3].

-

Formation of Guanidine Free Base: To the cooled sodium methoxide solution, add 12.2 g (0.1 mole) of guanidine nitrate and stir for 30 minutes to form the guanidine free base in situ[3].

-

Condensation and Cyclization: Prepare a solution of 18 g (0.1 mole) of ethyl mandelate in 50 mL of anhydrous methanol. Add this solution to the guanidine mixture[3].

-

Reflux: Heat the resulting solution to reflux. Continue refluxing until the evolution of ammonia gas ceases (approximately 60 minutes)[3].

-

Precipitation: Allow the reaction mixture to cool to room temperature. Acidify the solution to a pH of 2-4 with concentrated hydrochloric acid.

-

Isolation and Purification: The product, pemoline, will precipitate out of the acidic solution. Collect the crystals by filtration. Wash the crystals with cold water and then with a small amount of cold methanol to remove impurities. Air-dry the purified product[3].

Yield: Typically 80-90% Melting Point: 256-257 °C (with decomposition)[3]

Detailed Experimental Protocol: Synthesis of Thozalinone

The synthesis of thozalinone utilizes dimethylcyanamide as the nitrogen source.

Materials:

-

Ethyl mandelate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylcyanamide

-

Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

-

Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF. To this suspension, add a solution of ethyl mandelate (1 equivalent) in anhydrous THF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the alkoxide[2].

-

Nucleophilic Attack: To the resulting alkoxide solution, add dimethylcyanamide (1.1 equivalents) dropwise at 0 °C.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography. The intramolecular cyclization will occur to form thozalinone.

-

Work-up and Purification: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mechanism of Action: Modulating Dopaminergic Neurotransmission

The primary pharmacological target of pemoline and its analogues is the dopaminergic system in the central nervous system. However, subtle differences in their interaction with dopamine neurons lead to distinct pharmacological profiles.

Pemoline: A Dopamine Reuptake Inhibitor

Pemoline is primarily classified as a dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT) on the presynaptic membrane, blocking the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged duration of action of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. Some studies also suggest that pemoline may have some dopamine-releasing activity, though this is considered a secondary mechanism. Notably, pemoline has minimal effects on the norepinephrine transporter, which contributes to its relatively low incidence of cardiovascular side effects compared to other stimulants[3].

Caption: Mechanism of action of Pemoline as a dopamine reuptake inhibitor.

Thozalinone and Fenozolone: Dopamine and Norepinephrine Releasing Agents

In contrast to pemoline, thozalinone and the structurally similar compound cyclazodone are understood to act primarily as dopamine and norepinephrine releasing agents[3]. This mechanism is more akin to that of amphetamine. These compounds are thought to reverse the action of the monoamine transporters (DAT and NET), causing them to pump dopamine and norepinephrine out of the presynaptic neuron and into the synaptic cleft. Fenozolone is also believed to act as a competitive inhibitor of dopamine and norepinephrine uptake[4].

Comparative Pharmacology and Structure-Activity Relationships

While direct, quantitative comparative studies are limited, available data and structural analysis allow for an understanding of the structure-activity relationships (SAR) within this class of compounds.

| Compound | Primary Mechanism | Relative Potency (in vivo) | Noradrenergic Activity |

| Pemoline | Dopamine Reuptake Inhibitor (with some releasing activity) | Less potent than cyclazodone | Minimal |

| Thozalinone | Dopamine & Norepinephrine Releasing Agent | Less potent than cyclazodone | Induces norepinephrine release |

| Fenozolone | Dopamine & Norepinephrine Reuptake Inhibitor | Data limited, but expected to be a CNS stimulant | Inhibits norepinephrine uptake |

Table based on data from in-vivo comparative analysis[3].

The key structural features that influence the activity of these compounds include:

-

The Phenyl Group at C5: This lipophilic group is crucial for activity, likely facilitating entry into the central nervous system and binding to the dopamine transporter.

-

The Amino Group at C2: The nature of the substituent on this nitrogen atom significantly impacts the mechanism of action.

-

An unsubstituted amino group (as in pemoline) appears to favor a dopamine reuptake inhibition profile.

-

Alkylation of the amino group (as in fenozolone and thozalinone) seems to shift the activity towards a dopamine and norepinephrine releasing mechanism. This is consistent with the SAR of other CNS stimulants where N-alkylation can influence transporter interactions.

-

Conclusion and Future Perspectives

The discovery and development of phenyl oxazole methanol compounds represent a significant chapter in the history of medicinal chemistry and neuropharmacology. From the early synthesis of pemoline in 1913 to the exploration of its analogues in the mid-20th century, this class of compounds has provided valuable insights into the modulation of dopaminergic pathways. While the clinical use of these early compounds has been largely superseded due to safety concerns, the foundational knowledge gained from their study continues to inform the design of new CNS-active agents. The phenyl oxazole methanol scaffold remains a privileged structure in medicinal chemistry, and a deeper understanding of its history and SAR can aid researchers in the rational design of novel therapeutics targeting the dopamine transporter and other CNS targets.

References

- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pemoline alters dopamine modulation of synaptic responses of neostriatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary biological screening of (5-Phenyl-1,3-oxazol-4-yl)methanol

An In-Depth Technical Guide to the Preliminary Biological Screening of (5-Phenyl-1,3-oxazol-4-yl)methanol

Foreword: The Oxazole Scaffold as a Privileged Core in Drug Discovery

The 1,3-oxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a versatile scaffold capable of interacting with a wide range of biological targets, including enzymes and receptors.[1][3] Consequently, oxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4][5] This guide provides a comprehensive framework for conducting a preliminary, yet rigorous, biological evaluation of a specific analogue, this compound. The methodologies detailed herein are designed to efficiently probe its therapeutic potential across key disease areas, providing the foundational data necessary for further drug development pursuits.

Compound Profile: this compound

-

Structure:

-

IUPAC Name: this compound[6]

-

CAS Number: 352018-88-3[6]

-

Molecular Formula: C₁₀H₉NO₂

-

Synonyms: 4-(Hydroxymethyl)-5-phenyloxazole[6]

Synthetic Rationale: The synthesis of substituted oxazoles can be achieved through various established chemical reactions. While numerous specific pathways exist, a common conceptual approach involves the cyclization of precursors containing the requisite carbon, nitrogen, and oxygen framework. For a derivative like this compound, synthesis could be approached via the reaction of an appropriate α-haloketone with an amide or through the cyclodehydration of a β-keto amide, followed by functional group manipulation to install the hydroxymethyl group at the 4-position. The specific route chosen would depend on starting material availability, desired yield, and scalability.

Part 1: In Vitro Anticancer & Cytotoxicity Screening

Scientific Rationale

A significant body of research highlights the anticancer potential of oxazole derivatives.[7][8] These compounds can exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of crucial signaling pathways like STAT3, and targeting of enzymes such as DNA topoisomerases and protein kinases.[9][10][11][12] Therefore, the primary step in evaluating a novel oxazole derivative is to assess its cytotoxic potential against a panel of human cancer cell lines. This provides a broad indication of anticancer activity and helps identify cancer types that may be particularly susceptible. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as a proxy for cell viability.[13][14]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the logical flow for assessing the in vitro cytotoxicity of the test compound.

Caption: Workflow for MTT-based cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the concentration at which a compound inhibits cell viability by 50% (IC₅₀).[13][15]

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in their appropriate complete medium. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[13] Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (cells in medium only).[13]

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, tabular format.

| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | Positive Control IC₅₀ (µM) (e.g., Doxorubicin) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |

| HepG2 | Hepatocellular Carcinoma | Hypothetical Value | Hypothetical Value |

| HCT116 | Colon Carcinoma | Hypothetical Value | Hypothetical Value |

| Data are presented as mean ± standard deviation from three independent experiments. |

Hypothetical Mechanism of Action: Tubulin Inhibition

Many oxazole derivatives exert their anticancer effects by interfering with microtubule polymerization, a mechanism shared with established chemotherapeutics like paclitaxel and colchicine.[10][16] If this compound demonstrates potent cytotoxicity, a plausible hypothesis is the inhibition of tubulin function.

Caption: Hypothetical pathway of tubulin inhibition.

Part 2: Antimicrobial & Antifungal Screening

Scientific Rationale

Heterocyclic compounds, including oxazoles, are a rich source of antimicrobial agents.[1][5] Their planar structure and ability to engage in various non-covalent interactions allow them to interfere with essential microbial processes. A preliminary screen against a panel of pathogenic bacteria and fungi is a cost-effective way to determine if this compound possesses antipathogenic activity. The agar well diffusion assay is a widely used, simple, and effective method for initial screening, providing a qualitative and semi-quantitative measure of antimicrobial efficacy.[17][18]

Detailed Protocol: Agar Well Diffusion Assay

-

Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Standardization: Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Plate Preparation:

-

Pour sterile molten agar (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) into sterile Petri dishes and allow it to solidify.

-

Using a sterile cotton swab, evenly spread the standardized inoculum over the entire surface of the agar plate to create a lawn.

-

Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar.

-

-

Compound Application:

-

Prepare a high-concentration solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

-

Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into a designated well.

-

Use a standard antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control in separate wells.[19]

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

Data Presentation: Antimicrobial Activity

| Test Microorganism | Type | Zone of Inhibition (mm) | Positive Control Zone (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Value | Hypothetical Value |

| Escherichia coli | Gram-negative Bacteria | Hypothetical Value | Hypothetical Value |

| Candida albicans | Yeast | Hypothetical Value | Hypothetical Value |

| Aspergillus niger | Mold | Hypothetical Value | Hypothetical Value |

| Values are the mean diameter of the inhibition zone from triplicate plates. |

Part 3: Preliminary In Vivo Anti-inflammatory Screening

Scientific Rationale

Inflammation is a key pathological process in numerous diseases, and many oxazole derivatives have been reported to possess anti-inflammatory properties.[4][20][21] The carrageenan-induced paw edema model in rodents is a classic and highly reproducible acute inflammation assay.[20] It is used to evaluate the activity of compounds that can inhibit the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins, which are responsible for the edematous response.

Detailed Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) and allow them to acclimatize for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Grouping and Dosing:

-

Divide animals into groups (n=6 per group):

-

Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).[4]

-

Group III (Test Compound): Receives this compound at a specific dose (e.g., 25 or 50 mg/kg, p.o.).

-

-

Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[4]

-

Data Analysis:

-

Calculate the volume of edema at each time point by subtracting the initial paw volume (0 hr) from the paw volume at that time point.

-

Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

-

-

Data Presentation: Anti-inflammatory Effect

| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL) at 3 hr | % Inhibition of Edema at 3 hr |

| Control (Vehicle) | -- | Hypothetical Value | 0% |

| Standard (Indomethacin) | 10 | Hypothetical Value | Hypothetical Value |

| Test Compound | 50 | Hypothetical Value | Hypothetical Value |

| Values are expressed as mean ± SEM for n=6 animals. |

Conclusion and Future Directions

This guide outlines a tiered, multi-faceted approach to the . The described assays in oncology, microbiology, and inflammation serve as a robust primary filter to identify and prioritize potential therapeutic activities. Positive results, such as a low micromolar IC₅₀ against a cancer cell line or a significant zone of inhibition against a microbial strain, would provide the necessary impetus for more advanced studies.

Future work would logically progress towards:

-

Lead Optimization: Synthesizing analogues to establish a structure-activity relationship (SAR).

-

Advanced Mechanistic Studies: Elucidating the precise molecular target(s) through techniques like Western blotting, flow cytometry for cell cycle analysis, or specific enzyme inhibition assays.[12]

-

In Vivo Efficacy Models: Testing promising compounds in more complex animal models of disease (e.g., tumor xenograft models for anticancer activity).

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the lead candidate to determine its drug-likeness and safety profile.[22][23]

By following this structured screening cascade, researchers can efficiently and effectively evaluate the biological potential of novel oxazole derivatives, paving the way for the development of next-generation therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. jddtonline.info [jddtonline.info]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. echemi.com [echemi.com]

- 7. ijrpr.com [ijrpr.com]

- 8. Current scenario of 1,3-oxazole derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. kosheeka.com [kosheeka.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jddtonline.info [jddtonline.info]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

(5-Phenyl-1,3-oxazol-4-yl)methanol molecular weight and formula

An In-Depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic organic compound featuring a core 1,3-oxazole ring substituted with phenyl and hydroxymethyl groups. This guide provides a comprehensive technical overview of its molecular characteristics, established synthetic methodologies, and its significance as a versatile scaffold in medicinal chemistry and drug development. The oxazole motif is a privileged structure in numerous pharmacologically active agents, and this particular derivative serves as a key building block for creating diverse molecular libraries. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed protocols and insights into the compound's utility.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This scaffold is of paramount importance in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] Its planar structure and capacity for hydrogen bonding make it a valuable bioisosteric replacement for other functional groups in drug design.[3] Consequently, oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic properties.[1][4][5]

This compound, with its reactive hydroxymethyl group and stabilizing phenyl substituent, represents a strategic starting point for the synthesis of more complex molecules. The hydroxyl group can be readily modified or replaced, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical Properties and Characterization